molecular formula C8H18N2 B1281042 1-Isopropyl-[1,4]diazepane CAS No. 59039-61-1

1-Isopropyl-[1,4]diazepane

Cat. No. B1281042
CAS RN: 59039-61-1
M. Wt: 142.24 g/mol
InChI Key: XEGFJPJTBTYPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07737149B2

Procedure details

Benzyl 4-propan-2-yl-1,4-diazepane-1-carboxylate (3.00 g, 10.85 mmol) and palladium, 10% on carbon (0.289 g, 2.71 mmol) in ethanol (54.3 ml) were stirred under an atmosphere of hydrogen at atmospheric pressure and ambient temperature for 18 h. The reaction mixture was filtered through celite, washing with ethanol, methanol and dichloromethane and the filtrate concentrated under reduced pressure to afford 1-propan-2-yl-1,4-diazepane (1.54 g, 100%) as a yellow liquid. This was used directly with no further purification.
Name
Benzyl 4-propan-2-yl-1,4-diazepane-1-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
54.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[CH2:10][CH2:9][CH2:8][N:7](C(OCC2C=CC=CC=2)=O)[CH2:6][CH2:5]1)[CH3:3]>C(O)C.[Pd]>[CH3:1][CH:2]([N:4]1[CH2:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)[CH3:3]

Inputs

Step One
Name
Benzyl 4-propan-2-yl-1,4-diazepane-1-carboxylate
Quantity
3 g
Type
reactant
Smiles
CC(C)N1CCN(CCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
54.3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washing with ethanol, methanol and dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.